molecular formula C26H26N2O4 B3109490 NDICHex CAS No. 173409-43-3

NDICHex

Cat. No.: B3109490
CAS No.: 173409-43-3
M. Wt: 430.5 g/mol
InChI Key: XWDVNWORIROXKG-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Diimide Architectures as n-Type Organic Semiconductors

The significance of naphthalene diimide architectures as n-type organic semiconductors stems primarily from their intrinsic electronic structure and chemical stability. The central naphthalene diimide core is electron-deficient, giving NDIs a high electron affinity and a relatively low-lying lowest unoccupied molecular orbital (LUMO) energy level mdpi.comrsc.orgacs.org. This characteristic facilitates the injection and transport of electrons, which is essential for n-type semiconducting behavior acs.org. The planar nature of the NDI core promotes strong π-π interactions between molecules in the solid state, leading to efficient charge transport pathways rsc.org.

Furthermore, NDIs are known for their excellent thermal and oxidative stability, which is a critical factor for the longevity and reliability of organic electronic devices operating under ambient conditions mdpi.comrsc.org. Unlike some other n-type organic semiconductors, many NDI derivatives exhibit good air stability, simplifying device fabrication and handling frontiersin.org. The chemical structure of NDIs can be readily modified through substitution at the imide nitrogen atoms or the naphthalene core, allowing for tuning of their electronic properties, solubility, and solid-state packing mdpi.comacs.orgresearchgate.net. This tunability enables researchers to optimize NDI derivatives for specific applications and processing techniques, such as solution processing or vacuum deposition mdpi.com.

The ability to functionalize the NDI core and the imide positions with various substituents provides a powerful handle to control intermolecular interactions and solid-state morphology, which are crucial for charge transport efficiency acs.orgresearchgate.net. For instance, the type and length of alkyl side chains attached to the imide nitrogen atoms can significantly influence the thin-film microstructure and, consequently, the OFET performance researchgate.net.

NDICHex as a Prototypical System in Advanced Organic Materials Research

This compound, typically referring to N,N'-Bis(n-hexyl)-1,4,5,8-naphthalenediimide, serves as a prototypical system in advanced organic materials research, particularly in the study of n-type organic semiconductors. Its structure, consisting of the electron-deficient NDI core functionalized with flexible n-hexyl chains at the imide positions, provides a balance between electronic functionality and processability. The hexyl side chains enhance the solubility of the molecule in organic solvents, making it amenable to solution-based processing techniques like spin-coating or spray-coating, which are desirable for low-cost, large-area fabrication of organic electronic devices mdpi.comfrontiersin.org.

Research on this compound allows for fundamental investigations into the relationship between molecular structure, solid-state packing, and electron transport properties in NDI-based materials researchgate.net. Studies involving this compound have explored how alkyl chain length and arrangement influence molecular ordering and charge carrier mobility in thin films researchgate.net. While other NDI derivatives with different side chains (e.g., cyclohexyl, butyl) have also been studied, this compound provides a well-defined system for understanding the basic principles governing charge transport in dialkylated NDIs mdpi.comifsoe.ru.

Detailed research findings on this compound often involve its synthesis, structural characterization (e.g., using X-ray diffraction to understand crystal packing), and evaluation of its performance in OFETs researchgate.netmdpi.com. These studies contribute to the broader understanding of how to design and synthesize high-performance n-type organic semiconductors based on the NDI core. Although reported electron mobilities for this compound thin films can vary depending on processing conditions and device architecture, it has been used as a benchmark for comparison with modified NDI structures researchgate.netmdpi.com. For example, studies comparing this compound with other dialkylated NDIs have provided insights into the impact of side chain length on molecular order and mobility researchgate.net.

Historical Context and Evolution of Academic Research on this compound Compounds

The interest in naphthalene diimides as functional materials dates back several decades, initially driven by their properties as dyes and pigments. However, their potential as organic semiconductors, particularly for n-type transport, gained significant traction with the growing field of organic electronics. The inherent electron-accepting nature and stability of the NDI core made it a natural candidate for developing n-channel materials.

Academic research on dialkylated NDI derivatives, including this compound, began to evolve as researchers sought to improve the processability and performance of organic semiconductors. Early work focused on the synthesis of these compounds and basic characterization of their electronic and optical properties acs.org. The introduction of alkyl chains like the hexyl group was a key step in improving solubility compared to the parent NDI core mdpi.com.

The evolution of research on this compound has mirrored the advancements in organic electronics as a whole. Initially, studies might have focused on fundamental charge transport mechanisms in single crystals or highly ordered thin films mdpi.comacs.org. As processing techniques improved, research expanded to investigate the performance of this compound in solution-processed OFETs researchgate.net. The impact of factors like film morphology, crystal structure, and interfaces on charge transport became central themes researchgate.net.

Over time, this compound has served as a reference point for the development of more complex NDI-based materials, including core-substituted NDIs and NDI-based polymers acs.orgacs.orgrsc.org. Researchers have used the understanding gained from studying simple systems like this compound to design and synthesize new NDI derivatives with enhanced properties, such as higher electron mobilities, improved environmental stability, or specific functionalities for applications beyond OFETs, such as organic solar cells or thermoelectric devices researchgate.netrsc.org. The systematic study of homologous series of N-alkylated NDIs, including this compound, has been crucial in establishing structure-property correlations that guide the design of next-generation organic electronic materials mdpi.com.

The continued study of this compound, alongside newer NDI derivatives, highlights its enduring role as a fundamental building block and a subject of ongoing research aimed at pushing the boundaries of performance in n-type organic semiconductors.

Data Table:

Compound NameCommon AbbreviationTypical Electron Mobility (cm²/Vs)Relevant Application(s)
N,N'-Bis(n-hexyl)-1,4,5,8-naphthalenediimideThis compoundVaries (e.g., ~0.2 reported for NDI-based OFETs) mdpi.comresearchgate.netOFETs, OPVs
N,N'-Dicyclohexylnaphthalene-1,8;4:5-dicarboximideNDI-CHexUp to ~6 (in OFETs) mdpi.comresearchgate.netresearchgate.netOFETs
Naphthalene Diimide CoreNDILower than substituted derivatives mdpi.comBuilding Block

Note: Electron mobility values are highly dependent on factors such as material purity, processing method, film morphology, and device architecture. The values provided are representative and have been reported in the literature for specific conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,13-dicyclohexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h11-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVNWORIROXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCC6)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173409-43-3
Record name 173409-43-3
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Synthetic Methodologies and Structural Control of Ndichex

Advanced Synthetic Routes for N,N′-Bis(cyclohexyl)naphthalene Diimide

The most common approach for synthesizing symmetrical naphthalene (B1677914) diimides like NDICHex involves the direct condensation of NDA with the corresponding primary amine. acs.org

Direct condensation reactions typically involve heating a mixture of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride and cyclohexylamine (B46788) in a suitable solvent. researchgate.netacs.org Various solvents have been reported for this reaction, including high-boiling point solvents such as quinoline (B57606), N,N′-dimethylformamide (DMF), and isopropanol. researchgate.netacs.orgmdpi.com Acetic acid and dichloromethane (B109758) (CH2Cl2) have also been utilized in related NDI synthesis. nih.govbeilstein-journals.org

The reaction is generally carried out at elevated temperatures, often ranging from 70°C to 150°C, for several hours. researchgate.netacs.org The molar ratio of cyclohexylamine to NDA is typically in excess, often 2-3 equivalents of the amine relative to the dianhydride, to favor the formation of the diimide product. acs.orgbeilstein-journals.org

Catalysts can play a significant role in promoting the imidation reaction and improving reaction efficiency. Zinc acetate (B1210297) has been reported as a catalyst in the synthesis of N,N′-dicyclohexylnaphthalene-1,8;4:5-dicarboximide, facilitating the condensation in quinoline at 140-150°C. researchgate.net Other potential catalytic systems or additives, such as imidazole (B134444) or quinoline themselves acting beyond just solvents, have been suggested to increase yield, particularly with less reactive or sterically hindered amines. mdpi.com

A typical reaction scheme for the synthesis of this compound via direct condensation is shown below:

Achieving high reproducibility in organic synthesis, including the synthesis of this compound, is crucial for reliable material production and consistent performance in applications. chemrxiv.orgreddit.com Factors influencing reproducibility can include the purity of starting materials, precise control of reaction temperature and time, stirring rate, solvent purity and consistency, and the work-up procedure.

While specific detailed strategies for this compound reproducibility are not extensively documented in the provided snippets, general principles from organic synthesis apply. These include using standardized protocols, accurately measuring reagents and solvents, and maintaining consistent reaction conditions across different batches. chemrxiv.org The quality and source of precursors like NDA and cyclohexylamine are paramount. acs.org The use of robust and well-characterized catalytic systems, if employed, can also contribute to more reproducible outcomes. mdpi.com Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help ensure reaction completion and consistency between batches. core.ac.ukfrontiersin.org

Precursor Design and Functional Group Influence on this compound Formation

The primary precursors for this compound synthesis are 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA) and cyclohexylamine. The structure of NDA, with its rigid naphthalene core and two anhydride (B1165640) groups, provides the fundamental scaffold for the diimide. emu.edu.tr Cyclohexylamine, a primary amine, reacts with the anhydride groups to form the imide linkages.

The influence of functional groups on NDI formation and properties is significant, although the cyclohexyl group in this compound is a relatively simple alkyl substituent on the imide nitrogen. Substituents on the imide nitrogens primarily influence the solubility, intermolecular packing, and aggregation behavior of NDIs. emu.edu.trresearchgate.net Bulky aliphatic substituents, such as the cyclohexyl group, generally contribute to higher solubility in organic solvents. mdpi.comresearchgate.net This improved solubility can be advantageous for processing the material for thin-film applications. mdpi.com

While the core of this compound is unsubstituted, functionalization at the naphthalene core positions is known to dramatically change the electronic and photophysical properties of NDIs. emu.edu.trswinburne.edu.au However, for this compound, the focus is on the influence of the cyclohexyl groups attached to the imide nitrogens, which primarily impacts the material's processability and solid-state packing, crucial for charge transport. researchgate.neteuropean-mrs.comresearchgate.net

Advanced Purification Techniques for High-Purity this compound Materials

Obtaining high-purity this compound is essential for its performance in electronic devices. european-mrs.com Crude products from condensation reactions often contain unreacted starting materials, side products, and incomplete reaction products. Various purification techniques are employed to isolate and purify this compound.

Column chromatography is a widely used technique for purifying NDI derivatives, including those similar to this compound. nih.govcore.ac.uklmaleidykla.lt Silica gel is a common stationary phase, and the choice of eluent mixture is critical for effective separation. Reported eluent systems for purifying NDI compounds include mixtures of toluene (B28343) and acetone, toluene and diethyl ether, chloroform (B151607) and methanol, CH2Cl2 and methanol, and ethyl acetate and petroleum ether or hexane. nih.govcore.ac.ukfrontiersin.orglmaleidykla.lt The specific eluent composition is optimized based on the polarity of this compound and the impurities.

Other purification methods mentioned in the context of NDI synthesis include filtration, washing with various solvents (e.g., water, methanol, ethyl acetate, hexane), and drying. nih.govcore.ac.uklmaleidykla.lt Precipitation by adding a non-solvent can also be used to isolate the crude product or further purify it. core.ac.uklmaleidykla.lt

Train sublimation is another advanced technique that has been successfully applied to purify N,N′-dicyclohexylnaphthalene-1,8;4:5-dicarboximide. researchgate.net Sublimation is particularly effective for purifying solid compounds that can transition directly from solid to gas phase upon heating under reduced pressure, leaving behind non-volatile impurities. rochester.eduyoutube.com This method can yield highly pure crystalline material. researchgate.net

The choice of purification technique or a combination of techniques depends on the scale of the synthesis, the nature and amount of impurities, and the required purity level for the intended application.

Summary of Purification Techniques:

TechniqueDescriptionCommon Stationary PhaseCommon Eluents
Column ChromatographySeparation based on differential partitioning between stationary and mobile phases.Silica gelToluene/acetone, Toluene/diethyl ether, Chloroform/methanol, CH2Cl2/MeOH, Ethyl acetate/Petroleum ether or hexane
FiltrationSeparating solid from liquid using a filter medium.-Used with washing solvents (water, methanol, ethyl acetate, hexane)
WashingRinsing a solid product with a solvent to remove soluble impurities.-Water, methanol, ethyl acetate, hexane
PrecipitationForming a solid from a solution by adding a non-solvent.-Depends on the solvent system
Train SublimationPurifying a solid by converting it to a gas phase under vacuum and re-depositing it as a solid.--

Electronic Structure and Charge Transport Mechanisms in Ndichex Systems

Theoretical Investigations of NDICHex Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of this compound. acs.orgfigshare.com By examining the molecule's electronic properties and intermolecular interactions within its crystal structure, a detailed picture of its charge transport capabilities has been developed.

A key factor in determining the charge transport efficiency of an organic semiconductor is the electronic coupling (or transfer integral) between adjacent molecules. In the case of this compound, electronic coupling elements for various dimer configurations extracted from the crystal structure have been calculated. These calculations reveal the strength of the electronic interaction along different crystallographic directions, which is crucial for identifying the primary charge transport pathways. The intermolecular distance and displacement between cofacial dimer pairs in this compound are significant factors influencing these coupling elements. Specifically, the distance between the centers of mass of two molecules is 5.421 Å, with displacements of 3.34 Å and 0 Å along the short and long molecular axes, respectively. acs.org

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. acs.orgfigshare.com DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org This approach allows for the calculation of the electronic structure of an individual this compound molecule and the determination of charge-transfer integrals for various pathways within the crystal. acs.org These calculations are foundational for understanding the charge transport characteristics of the material. DFT has become a widely used method in chemistry and physics for calculating the electronic structure of atoms, molecules, and solids due to its favorable balance of accuracy and computational cost. nih.gov

From the calculated electronic coupling elements, electron transport bandwidths can be derived for one-dimensional molecular stacks along key crystallographic directions. acs.orgfigshare.com The bandwidth is a measure of the delocalization of electronic states and is directly related to the charge carrier mobility. A larger bandwidth generally corresponds to a higher mobility. For this compound, the analysis of these bandwidths helps to explain the observed high electron mobility, which can reach up to 6 cm²/(V·s) in thin-film transistors. acs.org

Calculated Electron Transport Bandwidths for this compound
Crystallographic DirectionBandwidth (meV)
⟨110⟩ familySignificant
Other directionsComparatively smaller

Theoretical calculations have revealed a high degree of anisotropy in the charge transport properties of this compound crystals. acs.org The results indicate that electron transport is predominantly confined to the (001) crystallographic planes. acs.orgfigshare.com These planes are also the preferred orientation for thin-film deposition, which is consistent with the high mobility observed in devices. acs.org Within these planes, the calculations further identify the family of ⟨110⟩ directions as the most favorable pathway for electron transport. acs.orgfigshare.com This directional preference is a direct consequence of the specific molecular packing and the resulting electronic couplings in the crystal.

Fundamental Charge Carrier Dynamics in this compound-Based Semiconductors

The movement of charge carriers in organic semiconductors is a complex process influenced by the interplay between the electronic properties of the molecules and the vibrational motions of the crystal lattice (phonons).

The interaction between electrons and lattice vibrations, known as electron-phonon coupling, plays a crucial role in charge transport. nih.govnih.gov In many organic materials, this coupling is not just a local phenomenon but can be "nonlocal," meaning that the vibrational motions of a molecule can affect the electronic coupling to its neighbors. nih.gov This is also referred to as Peierls-type coupling, where the transfer integrals are dependent on the distances and relative orientations between adjacent molecules. nih.gov

Vibrational motions can modulate the charge transfer integrals, thereby influencing the probability of an electron hopping from one molecule to another. nih.gov Certain vibrational modes can either enhance or hinder charge transport. nih.gov While specific experimental or computational studies on the nonlocal electron-phonon coupling and its vibrational modulation of charge transfer integrals in this compound were not found, these are recognized as fundamental mechanisms governing charge carrier dynamics in high-mobility molecular semiconductors. nih.govnih.gov The soft nature of organic materials like this compound makes them susceptible to such vibronic effects, which can significantly impact device performance. nih.gov Understanding these dynamics is essential for designing next-generation organic electronic materials with optimized charge transport properties.

Influence of Dynamic Disorder on Charge Transport Efficiency in this compound

In organic semiconductors like this compound, the arrangement of molecules is not static but is subject to thermal fluctuations. This "dynamic disorder" plays a critical role in modulating charge transport efficiency. These thermal motions can transiently alter the distances and relative orientations between adjacent molecules, thereby affecting the electronic coupling and the site energies.

The impact of such dynamic disorder is a key factor in determining the dominant charge transport mechanism. In a perfectly ordered crystal at absolute zero, charge carriers might move in a delocalized manner, akin to a band-like transport. However, at finite temperatures, the thermal fluctuations introduce transient localizations, causing the charge carriers to "hop" between adjacent molecules. The efficiency of this hopping process is sensitive to the extent of this dynamic disorder.

Computational Prediction and Estimation of Intrinsic Charge Mobilities in this compound Single Crystals

Computational chemistry provides powerful tools to predict and estimate the intrinsic charge mobility in organic single crystals, offering insights that complement experimental measurements. For NDI derivatives, including this compound, these calculations typically involve determining two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy associated with charge transfer.

A comprehensive computational study on a series of N-substituted NDI derivatives highlights the critical role of the end groups in modulating charge transport properties. Subtle alterations to these groups can significantly impact the supramolecular organization in the crystal and, consequently, the charge carrier mobility. nih.gov

The charge transfer integral (J) quantifies the electronic coupling between neighboring molecules and is highly sensitive to their relative distance and orientation. For the NDI derivatives studied, the highest charge transfer integrals are typically found along the cofacial dimeric pair direction. nih.gov

The reorganization energy (λ) represents the energy required to distort the geometry of a molecule when it accepts or donates a charge. It is divided into an inner-sphere component (related to the molecule itself) and an outer-sphere component (related to the surrounding medium). For the NDI derivatives considered, the inner-sphere electron reorganization energies (λe) were found to be in the range of 331.4–349.7 meV, which is larger than the hole reorganization energies (λh) of 207.4–106.1 meV. nih.gov

These parameters are then often used within the framework of Marcus theory to estimate the charge hopping rate and, subsequently, the charge mobility. The calculated mobilities provide a theoretical upper limit for the performance of the material in electronic devices.

ParameterValue Range for NDI DerivativesSignificance in Charge Transport
Electron Reorganization Energy (λe) 331.4–349.7 meVEnergy barrier for electron hopping; lower values are desirable.
Hole Reorganization Energy (λh) 207.4–106.1 meVEnergy barrier for hole hopping; lower values are desirable.

Note: The provided data is for a series of N-substituted NDI derivatives and provides a representative range for compounds like this compound. nih.gov

Interfacial Charge Transfer Processes in this compound-Based Architectures

The performance of electronic devices based on this compound, such as organic field-effect transistors and solar cells, is critically dependent on the efficiency of charge transfer across interfaces. These interfaces can be between this compound and a metallic electrode or between this compound and another semiconductor in a heterojunction architecture.

In all-polymer donor-acceptor heterojunctions, direct interfacial charge transfer has been observed using sensitive spectroscopic techniques. nih.gov This process can lead to the formation of a new interfacial energy gap. nih.gov When this compound is part of such a heterojunction, for instance, with a donor material, the alignment of the energy levels (HOMO and LUMO) at the interface will govern the direction and efficiency of charge separation. Upon photoexcitation, an electron may be transferred from the donor to the this compound (which typically acts as an n-type or electron-accepting material), or a hole may be transferred from the this compound to the donor.

The dynamics of these interfacial processes are often ultrafast, occurring on femtosecond to picosecond timescales. The efficiency of charge transfer competes with other relaxation pathways, such as exciton (B1674681) recombination. In hybrid heterojunctions, such as those involving an organic material on an inorganic substrate, charge transfer from the molecular layer to the substrate upon photoexcitation has been demonstrated. researchgate.net The molecular orientation at the interface can create new channels for charge injection. researchgate.net Therefore, controlling the structure and energetics at the interface of this compound-based architectures is crucial for optimizing device performance.

Supramolecular Organization and Self Assembly Principles of Ndichex

Driving Forces and Non-Covalent Interactions in NDICHex Self-Assembly

The spontaneous organization of this compound molecules into well-defined, functional architectures is governed by a hierarchy of non-covalent interactions. kaust.edu.sa These forces, though individually weak, collectively provide the thermodynamic driving force for the self-assembly process, leading to the formation of stable, ordered aggregates. The planar, electron-deficient naphthalene (B1677914) diimide core and the bulky, aliphatic cyclohexyl substituents are key to the nature and strength of these interactions.

π-π Stacking: The primary driving force for the aggregation of NDI derivatives is the strong π-π stacking interaction between the electron-deficient aromatic cores. wikipedia.org These interactions arise from the overlap of π-orbitals between adjacent NDI molecules, which is highly favorable due to the electron-accepting nature of the NDI core. whiterose.ac.uk This stacking leads to the formation of one-dimensional columns or other ordered arrangements, which are crucial for charge transport. nih.gov In many NDI derivatives, the distance between the stacked aromatic planes (the dπ-π distance) is a critical parameter influencing electronic coupling and, consequently, charge carrier mobility. nih.govrsc.org Studies on various NDI derivatives show a strong tendency to aggregate in solution, which is a clear indicator of these powerful π-π interactions. researchgate.netmdpi.com

Hydrogen Bonding: While the parent NDI core in this compound does not possess classical hydrogen bond donors, the introduction of specific functional groups can create opportunities for such interactions. In the broader class of NDI derivatives, hydrogen bonding plays a decisive role in directing self-assembly. For instance, carboxylic acid-functionalized NDIs demonstrate aggregation driven by the synergistic effects of hydrogen bonding between the acid groups and π-stacking of the cores. wikipedia.org In the case of this compound itself, while conventional hydrogen bonds are absent, weak C-H···O interactions between the cyclohexyl groups and the carbonyl oxygen atoms of the imide function can contribute to the stability and specificity of the final assembled structure. These interactions, though weaker than conventional hydrogen bonds, are known to play a significant role in determining crystal packing. mdpi.com

A schematic representation of the self-assembly process for NDI systems, highlighting the interplay between hydrogen bonding and π-π interactions, illustrates how randomly oriented molecules organize into ordered stacks. google.com

Molecular Packing and Crystalline Structures of this compound

The arrangement of molecules in the solid state is fundamental to the performance of organic semiconductors. X-ray diffraction studies on single crystals of this compound provide precise information about its molecular conformation and packing in the crystalline phase, offering insights into its electronic behavior. nih.gov

Single-crystal X-ray analysis of N,N'-dicyclohexylnaphthalene-1,8;4:5-dicarboximide reveals a monoclinic crystal system with the space group C2/m. nih.gov The naphthalenediimide core of the molecule is strictly planar, a common feature for this class of compounds which facilitates efficient π-orbital overlap. nih.gov The attached cyclohexane (B81311) rings adopt a stable chair conformation. nih.gov This specific conformation places the bulky cyclohexyl groups in a way that minimizes steric hindrance while allowing for close packing of the aromatic cores.

The detailed unit cell parameters for this compound are summarized in the table below.

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupC2/m
a8.5410 (2) Å nih.gov
b6.6780 (2) Å nih.gov
c18.4270 (9) Å nih.gov
β102.4790 (18)° nih.gov
Volume (V)1026.19 (6) ų nih.gov
Z2 nih.gov

Table compiled from crystallographic data reported for N,N'-dicyclohexylnaphthalene-1,8;4:5-dicarboximide.

The specific packing motif adopted by this compound in its crystal structure has a profound impact on its electronic properties, particularly charge carrier mobility. The arrangement of molecules determines the degree of orbital overlap between adjacent π-systems, which is the pathway for electron transport. researchgate.net For this compound, high field-effect electron mobility, measured at approximately 6 cm²/Vs, has been reported for thin-film transistor devices. nih.gov This excellent performance is a direct consequence of its favorable solid-state packing.

Studies on homologous series of N-alkylated NDIs have shown that subtle changes in the alkyl chains can lead to different packing motifs (e.g., triclinic vs. monoclinic systems), which in turn alters the π-π stacking distance and orbital overlap. nih.gov This phenomenon, known as the odd-even parity effect, demonstrates the critical relationship between molecular structure, crystal packing, and electronic function. nih.gov While the term Zred = 1 was specified, the crystallographic data for this compound indicate Z=2, meaning there are two molecules per unit cell. nih.gov The packing motif is characterized by a centrosymmetric molecule where the planar NDI cores form slipped stacks, allowing for significant electronic coupling along the stacking direction. This efficient packing minimizes energetic disorder and facilitates the high electron mobility observed in this compound-based devices. nih.govnih.gov

Self-Assembly Pathways and Kinetic Control in this compound Systems

The formation of well-defined supramolecular structures is not solely dependent on thermodynamic stability; the pathway of assembly also plays a crucial role. Kinetic control, which involves manipulating the assembly process to favor the formation of specific, sometimes metastable, structures over the thermodynamically most stable one, is a powerful strategy for tuning the morphology and properties of self-assembled materials.

For NDI derivatives, the self-assembly pathway can be influenced by factors such as solvent choice, temperature, and concentration. wikipedia.org In "good" solvents, NDI molecules may exist as monomers, while in "bad" solvents, they readily aggregate to form nanostructures. wikipedia.org The morphology of these structures, such as 2D nanosheets or 1D nanofibers, can be tuned by modifying the molecular structure, which in turn alters the balance of intermolecular forces and favors different assembly pathways. wikipedia.org

While specific kinetic studies on the self-assembly of this compound are not extensively detailed in the literature, the principles observed for related NDI systems are applicable. The process likely involves a nucleation-growth mechanism, where initial small aggregates (nuclei) form, followed by the addition of further molecules to grow into larger, ordered structures. By controlling the rate of nucleation and growth, it is possible to select for different final morphologies. For example, rapid precipitation may lead to kinetically trapped, amorphous aggregates, whereas slow, controlled solvent evaporation can facilitate the growth of highly crystalline structures. Understanding and controlling these kinetic pathways is essential for the rational design and fabrication of functional materials from this compound and other NDI-based building blocks. google.com

Compound Names

Abbreviation/NameFull Chemical Name
This compoundN,N'-dicyclohexylnaphthalene-1,4,5,8-dicarboximide
NDINaphthalene diimide
NTCDI1,4;5,8-naphthalene-tetracarboxylic diimide
PDIPerylene diimide
PyDIPyromellitic diimide
NDA1,4,5,8-naphthalenetetracarboxylic acid dianhydride

Controlled Aggregation Behavior and Nanostructure Formation of this compound

The ability to control the aggregation of molecules is a cornerstone of nanotechnology, enabling the formation of well-defined nanostructures with tailored properties. For a molecule like this compound, which is presumed to be a derivative of naphthalene diimide, the aggregation behavior would be governed by a delicate interplay of non-covalent interactions. These interactions, including π-π stacking of the aromatic NDI cores, van der Waals forces between the alkyl chains (implied by "Hex"), and potentially hydrogen bonding, dictate the spontaneous organization of molecules into larger architectures.

The formation of distinct nanostructures, such as nanofibers, nanoribbons, or vesicles, is highly dependent on the precise balance of these forces. The planarity and electron-deficient nature of the NDI core promote strong π-π stacking, leading to one-dimensional growth, while the flexible hexyl chains would influence the packing and solubility of the resulting assemblies.

Temperature-Triggered Supramolecular Assembly of this compound

Temperature is a critical external stimulus that can be used to control the supramolecular assembly of NDI derivatives. The thermal energy of the system directly influences the strength of non-covalent interactions. For a hypothetical this compound molecule, a temperature-triggered assembly process would likely involve a transition from a disordered, monomeric state at higher temperatures to an ordered, aggregated state upon cooling.

This process is often reversible and can be exploited to control the formation and dissociation of nanostructures. The critical temperature for this transition, known as the gelation or crystallization temperature, would be highly sensitive to the solvent environment and the specific molecular structure of this compound.

ParameterInfluence on Temperature-Triggered Assembly
Solvent Polarity Affects the solubility of the molecule and the strength of solvophobic interactions, thereby influencing the aggregation temperature.
Concentration Higher concentrations generally favor aggregation and can lead to the formation of more extended networks at lower temperatures.
Cooling Rate A slower cooling rate can promote the formation of more ordered, thermodynamically stable nanostructures.

This table presents a hypothetical summary of factors that would influence the temperature-triggered assembly of this compound, based on established principles of supramolecular chemistry.

Influence of Molecular Design on this compound Self-Assembling Properties

The self-assembling properties of this compound would be intrinsically linked to its molecular design. Subtle modifications to the chemical structure can have a profound impact on the resulting supramolecular architectures. Key design elements for NDI-based molecules include the nature of the substituents on the imide nitrogens and the functionalization of the aromatic core.

For this compound, the "Hex" component, presumably a hexyl chain, would play a crucial role. The length and branching of this alkyl chain would modulate the solubility and the steric hindrance between adjacent NDI cores, thereby influencing the packing arrangement.

Molecular FeatureImpact on Self-Assembly
Alkyl Chain Length Longer chains can increase van der Waals interactions, promoting aggregation, but may also increase solubility in nonpolar solvents.
Core Substitution Introduction of functional groups on the NDI core can introduce additional intermolecular interactions, such as hydrogen bonding or halogen bonding, leading to different packing motifs.
Symmetry Asymmetrical substitution on the NDI core can disrupt the packing and lead to the formation of more complex, hierarchical structures.

This interactive table outlines the anticipated effects of molecular design modifications on the self-assembly of an NDI derivative like this compound, drawing from research on analogous compounds.

Advanced Spectroscopic and Computational Characterization of Ndichex

Spectroscopic Probes for Electronic and Vibrational Properties of NDICHex

Spectroscopy plays a vital role in probing the electronic transitions, molecular vibrations, and charge carrier dynamics within this compound. Various spectroscopic methods offer complementary information, allowing for a comprehensive understanding of this material.

Raman Spectroscopy for Dynamic Disorder and Charge Mobility Assessment in this compound

Raman spectroscopy is a powerful tool for investigating the vibrational properties of materials, which can provide insights into dynamic disorder and its impact on charge transport in organic semiconductors like this compound. Studies have utilized Raman spectroscopy, particularly low-frequency Raman scattering, to experimentally probe the order in crystalline and amorphous structures of π-conjugated organic molecules, including this compound ifsoe.ru. The relative intensity in the low-frequency region of Raman scattering can indicate the degree of order, with lower relative intensity suggesting more ordered structures ifsoe.ru.

Calculated Raman spectra, often evaluated using periodic Density Functional Theory (DFT), are used to assess dynamic disorder and for in silico screening of high-mobility organic semiconductor materials mdpi.com. For this compound crystals, experimental Raman data are available and have been used to validate DFT calculations mdpi.com. The analysis of Raman spectra, specifically quantities like R and R̃ (and the number of intense Raman bands), can be employed for screening high-mobility organic semiconductor candidates mdpi.com. Small R values in crystals like this compound are indicative of weak dynamic disorder, which in turn suggests potentially high charge-carrier mobilities mdpi.com. The anisotropy of Raman scattering in this compound has been shown to correlate with the anisotropy of the non-local electron-phonon interaction, indicating that Raman spectroscopy can probe this interaction in different charge transport directions hse.ru. This understanding is crucial for studying the effect of non-local electron-phonon coupling on electron mobility in this compound crystals hse.ru.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure and confirming the purity of organic compounds. For this compound, multinuclear NMR spectroscopy, including ¹H and ¹³C NMR, is routinely used for full characterization ifsoe.rueuropean-mrs.comokayama-u.ac.jp. This provides detailed information about the chemical environment of the atoms within the this compound molecule, confirming its structure and the presence of the cyclohexyl substituents. Advanced characterization of this compound also employs spectroscopic techniques such as NMR and FTIR .

Time-Resolved Microwave Conductivity (TRMC) for Electron Mobility Evaluation in this compound Thin Films

Time-Resolved Microwave Conductivity (TRMC) is a contactless technique used to evaluate the intrinsic charge carrier mobility in semiconductor materials, including organic semiconductors like this compound acs.orgnih.gov. TRMC measures the nanometer-scale mobility of charge carriers under an oscillating microwave electric field without direct contact between the semiconductor and the electrodes nih.gov. This contactless nature minimizes trapping effects, allowing for the evaluation of intrinsic mobility nih.gov.

For N,N'-bis(cyclohexyl)naphthalene diimide (NDI-CHEX), the estimated electron mobility by TRMC@interfaces has been reported as μe = 0.2 cm² V⁻¹ s⁻¹ acs.org. This method allows for the rapid evaluation of electron mobilities at semiconductor-insulator interfaces in an ambient atmosphere acs.org. The estimated mobility values reflect the nanometer-scale motion of injected charge carriers at the interface and are often comparable to or larger than those reported for Field-Effect Transistor (FET) devices, suggesting they represent benchmark charge carrier mobilities acs.org.

X-ray Crystallography and Diffraction for this compound Solid-State Structure Determination

X-ray crystallography and diffraction are indispensable techniques for determining the solid-state structure of crystalline materials like this compound. X-ray diffraction (XRD) measurements are used to analyze the molecular packing of semiconducting layers acs.org.

Single-crystal X-ray diffraction has been employed to confirm the structures of naphthalene (B1677914) diimide derivatives, including those with cyclohexyl substituents, and to thoroughly analyze their crystal packing characteristics european-mrs.com. X-ray crystallography allows for the determination of the atomic and molecular structure of a crystal, providing a three-dimensional picture of the electron density and the positions of atoms wikipedia.org. This technique is considered the gold standard for generating protein/protein-ligand structures but is also widely applied to small molecules domainex.co.uknih.gov.

For this compound, crystallographic data from X-ray diffraction have been used to determine its crystal structure arxiv.org. One study described the crystal structure of NDI-CHex by space group C2/m, with the molecule located in the m plane and on the perpendicular axis 2, and Z = 2 mdpi.com. These crystals are characterized by one molecule per primitive cell (Zred = 1), a feature that has been linked to potentially high charge transport properties mdpi.comeuropean-mrs.comdokumen.pub. Quantum chemical calculations exploring the charge-transport properties of NDI-CHEX crystals utilize electronic coupling elements derived from different dimer configurations taken from the crystal structure acs.org. These calculations indicate that charge transport is confined to (001) planes, which are also the preferred thin-film deposition planes, and the most preferred pathway for electron transport is along the family of 110 directions acs.orgresearchgate.net.

Photophysical Measurements for this compound Excited State Dynamics

Photophysical measurements, such as UV-Vis absorption and photoluminescence spectroscopy, are used to study the electronic transitions and excited state dynamics of this compound. These measurements provide information about the material's interaction with light, including absorption wavelengths and emission properties.

While specific detailed photophysical measurements solely focused on this compound excited state dynamics were not extensively detailed in the search results, related naphthalene diimide (NDI) derivatives have been characterized using UV-Vis spectroscopy to analyze electronic transitions . Photophysical studies on other NDI-based systems have investigated phenomena like enhanced emission intensity upon host-guest complex formation and gelation, and white light emission researchgate.net. The spectral properties of NDI-based chromophores can be fine-tuned by modifying donor segments, influencing their two-photon absorption cross-sections researchgate.net. Absorption spectra of related compounds show sharp bands in the UV region and moderate to weak bands at longer wavelengths, some attributed to charge-transfer interactions okayama-u.ac.jpresearchgate.net. These studies on related NDI systems highlight the importance of photophysical characterization in understanding the electronic behavior and potential applications of this compound in optoelectronic devices.

Computational Spectroscopy for Deconvolution of Complex Photophysical Phenomena in this compound

Computational spectroscopy complements experimental techniques by providing theoretical insights into the spectroscopic properties and underlying physical phenomena in materials like this compound dokumen.pub. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to model and understand the electronic structure, vibrational modes, and charge transport characteristics of this compound mdpi.comeuropean-mrs.comacs.orgacs.orgresearchgate.netrscf.ru.

Computational methods are used to evaluate Raman spectra and correlate them with dynamic disorder and charge mobility mdpi.com. They are also employed to explore charge-transport properties by calculating electronic coupling elements and deriving electron transport bandwidths based on crystal structures obtained from X-ray diffraction acs.orgacs.orgresearchgate.net. These calculations can reveal preferred charge transport pathways within the crystal lattice acs.orgresearchgate.net.

Computational spectroscopy is a powerful tool for unraveling the different contributions to spectroscopic signals and understanding complex photophysical phenomena dokumen.pub. While direct detailed examples of computational spectroscopy specifically for deconvoluting complex photophysical phenomena in this compound were not prominently featured, the general application of computational approaches to model spectroscopic properties and charge transport in NDIs is well-established european-mrs.comdokumen.pubrscf.ru. This includes modeling morphology, structural properties, and charge and thermal transfer dynamics via multi-scale first-principles simulations european-mrs.com. The integration of computational and experimental approaches is crucial for a comprehensive understanding of this compound's behavior.

Data Tables

Based on the search results, here is a summary of some research findings related to the characterization of this compound:

TechniqueProperty ProbedKey Findings / DataSource
Raman SpectroscopyDynamic disorder, Charge MobilityCorrelation between low-frequency Raman intensity and order; R values indicate dynamic disorder. Anisotropy correlates with electron-phonon interaction. ifsoe.rumdpi.comhse.ru
NMR SpectroscopyMolecular Structure, PurityConfirms structure (¹H, ¹³C NMR). Used for full characterization. ifsoe.rueuropean-mrs.comokayama-u.ac.jp
TRMCElectron Mobility (Thin Films)Estimated electron mobility (TRMC@interfaces): 0.2 cm² V⁻¹ s⁻¹. acs.org
X-ray Crystallography/XRDSolid-State Structure, PackingCrystal structure (Space group C2/m, Z=2, Zred=1). Determines molecular packing and preferred charge transport planes/pathways. mdpi.comeuropean-mrs.comacs.orgarxiv.orgacs.orgresearchgate.net
Computational CalculationsCharge Transport, Electronic CouplingElectronic coupling elements calculated from crystal structure. Charge transport confined to (001) planes, preferred pathway along 110 directions. acs.orgacs.orgresearchgate.net

Multiscale Modeling Approaches for this compound Structure-Property Relationships

Understanding the relationship between the molecular structure, crystal packing, and macroscopic properties like charge transport in organic semiconductors like this compound often requires multiscale modeling approaches european-mrs.comnist.govyoutube.com. These approaches bridge different levels of theory and length scales, from the electronic structure of individual molecules to the morphology and charge transport dynamics in bulk materials european-mrs.comyoutube.com.

For this compound, multiscale methodologies have been employed to investigate its charge transport properties mdpi.comeuropean-mrs.com. This involves combining information obtained from different computational levels. For example, periodic DFT calculations on the primitive cell of this compound crystals provide vibrational frequencies and couplings mdpi.com. Single-molecule and dimer DFT calculations yield transfer integrals mdpi.com. These parameters are then used in higher-scale models, such as those involving supercells, to estimate properties like charge carrier mobility mdpi.com. This approach allows for the investigation of how molecular arrangement and intermolecular interactions, determined by the crystal structure, influence charge transport pathways and efficiency acs.orgacs.org.

Multiscale modeling helps in understanding how factors like molecular stacking, crystallographic orientation, and dynamic disorder (vibrations) impact charge transport in this compound crystals acs.orgmdpi.comeuropean-mrs.com. For instance, computational studies have indicated that charge transport in this compound is confined to specific crystallographic planes, and the preferred pathway for electron transport aligns with certain directions within the crystal lattice acs.orgacs.org. The high electron mobility observed in this compound thin-film transistors has been correlated with its well-ordered crystalline thin-film morphology and preferred crystallographic orientation, an understanding supported by computational studies that link crystal structure to charge transport anisotropy acs.org.

While the search results specifically mention multiscale methodology applied to this compound for charge transport, the general concept of multiscale modeling in organic electronics involves integrating insights from quantum mechanics (for electronic properties), classical mechanics (for molecular dynamics and morphology), and sometimes even coarse-grained models (for larger-scale structures and dynamics) youtube.comifsoe.ru. This integrated approach is essential for a comprehensive understanding of how the hierarchical structure of organic semiconductors dictates their performance in devices european-mrs.comyoutube.com.

Here is a table summarizing some computational findings related to this compound:

PropertyMethod UsedKey FindingSource
Electronic StructureDFTElucidated electronic structure of individual molecule. acs.org
Charge Transport Characteristics (Crystal)DFT (dimer configurations, bandwidths)Charge transport confined to (001) planes, preferred pathway along <110>. acs.orgacs.org
Electronic Gap (Neutral Molecule)TDDFT (B3LYP/6-31G**)Corrected gap of 3.21 eV. acs.org
Reorganization EnergyComputational MethodsCalculated values for electron/hole hopping. acs.org
Vibrational Modes / Dynamic DisorderPeriodic DFT (Raman spectra)Analysis of low-frequency vibrations relevant to charge transport. mdpi.com
Charge Carrier Mobility (Crystal)Multiscale methodology (DFT + higher scale)Estimation of intrinsic mobilities based on crystal structure. mdpi.com

This table highlights the role of computational methods in providing quantitative data and mechanistic understanding that complements experimental characterization of this compound.

Molecular Engineering and Rational Design Strategies for Ndichex Based Functional Materials

Elucidation of Structure-Property Relationships in NDICHex Derivatives

The relationship between the molecular structure of this compound derivatives and their material properties is a fundamental aspect of their design. Key structural features that are often modified include the length and branching of the N-alkyl chains and the substitution on the naphthalene (B1677914) core. These modifications have a profound impact on the intermolecular interactions, molecular packing, and ultimately, the charge transport characteristics of the material.

The length of the alkyl chains attached to the imide nitrogen atoms plays a crucial role in determining the solubility and self-assembly behavior of this compound derivatives. Longer alkyl chains generally lead to increased solubility in organic solvents, which is advantageous for solution-based processing techniques. However, the chain length also influences the intermolecular π-π stacking distance, which is critical for efficient charge transport. An optimal balance must be struck to ensure both good processability and high charge carrier mobility.

Furthermore, the introduction of different functional groups onto the naphthalene core can significantly alter the electronic properties of this compound. Electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for n-type semiconductors, while electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level.

Tailoring Electronic Properties of this compound through Molecular Design and Substituent Variation

The electronic properties of this compound can be precisely tailored through strategic molecular design and the introduction of various substituents. These modifications can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), the electron affinity, and the ionization potential of the molecule.

Design Principles for Enhanced n-Type Semiconductor Performance of this compound

To enhance the n-type semiconductor performance of this compound, several design principles are employed. A primary strategy is to lower the LUMO energy level to facilitate electron injection and transport. This is often achieved by introducing strong electron-withdrawing groups to the naphthalene core. The use of alkyl chain substituents is also crucial as it can improve the solubility of NDI-based molecules. researchgate.net

Another important factor is the molecular packing in the solid state. A planar and rigid molecular structure promotes effective intermolecular π-π overlap, which is essential for efficient charge transport. rsc.org Therefore, molecular designs that encourage co-facial π-stacking are highly desirable. The energy levels and localization of frontier orbitals can be calculated using density functional theory (DFT) to predict the effect of different substituents. researchgate.net

NDI DerivativeSubstituentLUMO (eV)HOMO (eV)Electron Mobility (cm²/Vs)
NDI-s-Busec-butyl-3.78-6.914.3 x 10⁻⁴
NDI-4-n-OHePh4-n-hexyloxyphenyl-3.66-6.224.6 x 10⁻⁶
NDI-CHexcyclohexyl--~6

Engineering this compound for Specific Charge Transport Characteristics

The charge transport in this compound-based materials is highly dependent on the molecular arrangement in the solid state. By engineering the molecular structure, it is possible to control the packing motifs and, consequently, the charge transport pathways. For instance, the introduction of bulky side chains can influence the degree of π-π stacking and the orientation of the molecules relative to each other.

The choice of processing conditions, such as the solvent and annealing temperature, also plays a significant role in determining the thin-film morphology and, therefore, the charge transport characteristics. Solution-processing techniques, such as spin-coating and inkjet printing, are often employed for the fabrication of thin films of this compound derivatives. rsc.org

Strategies for Enhancing Stability of this compound-Based Organic Semiconductors

The stability of organic semiconductors is a critical factor for their practical application in electronic devices. This compound-based materials are susceptible to degradation in the presence of oxygen and moisture, which can trap electrons and degrade device performance. Several strategies have been developed to enhance the stability of these materials.

One approach is to lower the LUMO energy level of the this compound derivative to below -4.0 eV, which makes the material more resistant to oxidation by ambient O₂ and H₂O. rsc.org This can be achieved by introducing strongly electron-withdrawing substituents to the naphthalene core. nih.gov Encapsulation of the organic semiconductor layer is another effective method to protect it from the environment.

Furthermore, the photochemical stability of the material is crucial for applications such as organic solar cells. nih.gov The molecular design should aim to minimize photochemical degradation pathways. This can involve avoiding chemical bonds that are susceptible to cleavage upon light absorption.

Integration of this compound in Advanced Organic Electronic Architectures

This compound and its derivatives have been successfully integrated into a variety of advanced organic electronic architectures, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

In OFETs, this compound-based materials serve as the n-type semiconductor channel. The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor. By optimizing the molecular structure and thin-film morphology, high electron mobilities have been achieved.

Emerging Research Directions and Future Outlook for Ndichex in Organic Materials Science

New Frontiers in High-Mobility Organic Semiconductors Based on NDICHex

This compound and its derivatives are prominent candidates for high-mobility n-type organic semiconductors, crucial components in organic field-effect transistors (OFETs) and other electronic devices. The naphthalene (B1677914) diimide core provides a robust electron-deficient π-system, while the cyclohexyl substituents influence solid-state packing and solubility, which are critical factors for charge transport efficiency.

Studies have highlighted the potential for high electron mobilities in crystalline NDI derivatives, including NDI-CHex. Charge transport in these materials is significantly influenced by molecular arrangement and intermolecular interactions in the solid state researchgate.netresearchgate.net. Efficient operation of organic electronic devices necessitates high charge-carrier mobilities in their active layers researchgate.netmdpi.com. While polycrystalline films are easier to process, they often exhibit considerably lower mobility compared to single crystals due to grain boundaries and defects researchgate.net.

Research focuses on understanding and optimizing the molecular packing and morphology of this compound-based materials to enhance charge transport. For instance, the crystal structure of NDI-CHex has been characterized as monoclinic with a C2/m space group, where NDI cores form layers mdpi.com. The nature and length of side chains in NDI derivatives, such as cyclohexyl groups in this compound, play a crucial role in influencing thin film microstructure and OFET performance researchgate.net.

Reported electron mobility values for NDI derivatives vary depending on the specific compound, processing method, and device architecture. N,N′-bis(cyclohexyl)naphthalene-1,4,5,8-bis(dicarboximide) (DCy-NDI), which is this compound, has shown evaluated high electron mobilities of 12 cm² V⁻¹ s⁻¹ using a contactless microwave-based technique acs.org. Other NDI derivatives with different substituents have also demonstrated high mobilities, with some exceeding 20 cm² V⁻¹ s⁻¹ in certain planes mdpi.comresearchgate.net. These values are comparable to or even exceed those of other well-known high-mobility organic semiconductors like rubrene (B42821) mdpi.comresearchgate.net.

The pursuit of new high-mobility organic semiconductors based on the NDI core involves structural modifications and exploring different processing techniques to achieve optimal molecular ordering and minimize charge trapping sites.

Compound (Derivative)Mobility (cm² V⁻¹ s⁻¹)Measurement MethodReference
NDI-CHex (DCy-NDI)12Contactless Microwave acs.org
NDI-CPen>20 (in 2D plane)Calculated (Raman-based) mdpi.comresearchgate.net
NDI-But6Calculated (Raman-based) mdpi.comresearchgate.net
P(NDI2OD-T2)High electron affinityMaterial properties mdpi.com
Thionated NDI (cis-S2)7.5 × 10⁻²Organic Thin-Film Transistor researchgate.net

Note: Mobility values can vary significantly based on experimental conditions and film morphology.

Advancements in Theoretical and Computational Modeling of this compound Systems

Theoretical and computational modeling plays a vital role in understanding the fundamental charge transport mechanisms in this compound and related NDI derivatives and guiding the design of new high-performance materials. These methods provide insights into electronic structure, charge transfer integrals, and the impact of molecular vibrations and disorder on charge mobility researchgate.netmdpi.comresearchgate.net.

Density Functional Theory (DFT) is widely used to calculate the electronic properties of NDI-based molecules and their solid-state structures, including HOMO and LUMO energy levels and transfer integrals european-mrs.comhse.ru. Computational approaches can also simulate the effects of low-frequency vibrations, which introduce dynamic disorder and hinder charge transport in crystalline organic semiconductors researchgate.netmdpi.comresearchgate.net.

Recent advancements include the use of Raman-based in silico screening protocols for identifying potentially high-mobility organic semiconductors among NDI derivatives mdpi.comresearchgate.net. This approach correlates the contributions of vibrational modes to dynamic disorder with their Raman intensities, allowing for the estimation of dynamic disorder and prediction of mobility researchgate.netmdpi.comresearchgate.net. Periodic DFT calculations are employed to compute Raman spectra and assess dynamic disorder in different NDI crystals mdpi.comresearchgate.net.

Computational modeling helps to reveal the relationship between molecular structure, crystal packing, and charge transport properties in this compound systems. By simulating molecular arrangements and visualizing transfer integrals, researchers can gain a deeper understanding of charge hopping pathways and band-like transport characteristics researchgate.net. Theoretical estimations of mobility prior to time-consuming experimental measurements are crucial for a focused search of high-mobility organic semiconductors researchgate.net.

This compound in Responsive and Adaptive Organic Materials Research

The incorporation of this compound-type structures into responsive and adaptive organic materials is an emerging area of research. While direct examples specifically featuring this compound in highly adaptive systems are still developing, the inherent electronic properties of the NDI core and the ability to functionalize the imide nitrogen atoms with various substituents make these compounds promising building blocks for such materials.

Responsive materials change their properties in response to external stimuli like light, temperature, or chemical environment nih.gov. Adaptive materials go a step further, exhibiting a more complex response that can evolve or change over time based on the nature or history of the stimulus nih.govinteraction-design.org.

NDI derivatives, with their well-defined redox states and strong absorption characteristics, could be integrated into systems designed to respond to electrical or optical signals. For instance, changes in the electronic state of the NDI core upon reduction or oxidation could potentially trigger conformational changes or alter interactions within a material matrix, leading to a measurable response.

The functionalization of the NDI core with specific side chains could introduce responsiveness to temperature or solvent changes, influencing self-assembly and material properties. Future research may explore this compound-based supramolecular assemblies or composite materials where the electronic or structural properties of this compound are coupled with responsive elements to create adaptive functionalities. This could involve designing materials that change conductivity, optical properties, or morphology in a controlled manner upon external triggers.

Potential for this compound in Hybrid Material Systems

This compound and other NDI derivatives hold significant potential for integration into hybrid material systems, combining the unique properties of organic semiconductors with those of inorganic components. Hybrid materials can leverage the strengths of both constituents to achieve enhanced or synergistic functionalities not possible with either component alone ifsoe.rueuropean-mrs.com.

In the context of this compound, hybrid systems could involve combining this compound-based organic layers with inorganic nanoparticles, metal oxides, or other functional inorganic materials. These hybrid structures are being explored for applications in organic photovoltaics (OPVs), photodetectors, and transistors.

For example, NDI-based polymers have been used in blends with other materials to improve performance in organic electronic devices acs.org. Hybrid solar cells, combining organic semiconductors with inorganic nanostructures or perovskites, are an active area of research where NDI derivatives could play a role as electron acceptors or transport layers ifsoe.ruhse.ru.

The interface between the organic and inorganic components in hybrid systems is critical for charge transfer and device performance. Research in this area focuses on controlling the morphology and electronic alignment at these interfaces to optimize charge separation and transport. The versatility in synthesizing NDI derivatives with tailored side chains allows for tuning their compatibility and interaction with different inorganic materials, facilitating the creation of well-defined hybrid architectures.

Unexplored Interdisciplinary Applications of this compound-Type Compounds in Advanced Functional Materials

Beyond traditional organic electronic applications, this compound-type compounds possess characteristics that could be exploited in various unexplored interdisciplinary fields within advanced functional materials. The electron-accepting nature, tunable electronic levels, and structural rigidity of the NDI core, combined with the ability to modify side chains, offer versatility for diverse applications.

Potential areas include:

Organic Sensors: NDI derivatives have been explored for chemical sensing applications due to their sensitivity to electron-donating or withdrawing species, which can alter their electronic or optical properties researchgate.net. This compound-type compounds could be designed into sensing platforms for detecting specific analytes by monitoring changes in conductivity, fluorescence, or absorption upon binding or interaction with the target substance.

Organic Thermoelectrics: Materials that can convert heat energy into electrical energy or vice versa are important for energy harvesting and temperature control. Doping and charge transport in organic and hybrid materials, including potentially NDI derivatives, are key processes for enhancing electrical and thermal functions relevant to thermoelectrics european-mrs.com.

Bioelectronics: The integration of organic electronic materials with biological systems is a growing field. While biocompatibility would be a key consideration, the electronic properties of NDI derivatives could potentially be utilized in bioelectronic devices, such as biosensors or interfaces with neural tissue, although significant research is needed in this area european-mrs.comhse.ru.

Organic Catalysis: The electron-deficient NDI core could potentially act as an active site or support in organic catalytic reactions, particularly those involving electron transfer processes.

Exploring these interdisciplinary applications requires tailoring the molecular structure of this compound-type compounds, understanding their interactions with different environments (chemical, biological), and developing appropriate device architectures or material formulations. The fundamental understanding gained from research in organic semiconductors and hybrid materials provides a strong foundation for these future explorations.

Q & A

Q. What experimental protocols are recommended for synthesizing NDICHex with high reproducibility?

To ensure reproducible synthesis, document the following:

  • Reagents and conditions : Specify precursors, solvents, temperatures, and catalysts, including purity grades and supplier details .
  • Step-by-step procedures : Detail reaction times, purification methods (e.g., column chromatography, recrystallization), and yield calculations.
  • Characterization : Use spectroscopic techniques (e.g., NMR, FTIR) and crystallographic data (e.g., X-ray diffraction) to confirm structural identity .
  • Validation : Cross-reference results with established protocols for analogous compounds and include error margins for yield/purity measurements .

Q. How should researchers systematically characterize this compound’s physicochemical properties?

Adopt a hierarchical analytical approach:

  • Primary characterization : Employ mass spectrometry for molecular weight validation and elemental analysis for stoichiometric confirmation .
  • Advanced profiling : Use thermogravimetric analysis (TGA) for stability assessment and UV-Vis spectroscopy for electronic transition analysis.
  • Data consistency : Replicate measurements across multiple batches and report averages with standard deviations .
  • Comparative analysis : Benchmark results against published data for structurally similar compounds to identify anomalies .

Q. What guidelines ensure rigorous documentation of this compound-related experiments?

Follow academic journal standards for clarity and reproducibility:

  • Materials and Methods : Describe equipment (make/model), software (version), and experimental conditions exhaustively. Omit trivial steps but include critical nuances (e.g., inert atmosphere handling) .
  • Data presentation : Use tables to summarize key parameters (e.g., reaction yields, spectral peaks) and figures for kinetic profiles or crystallographic data .
  • Supplemental information : Archive raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo for peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported catalytic activity across studies?

Address discrepancies through:

  • Meta-analysis : Systematically compare experimental conditions (e.g., solvent polarity, temperature gradients) from conflicting studies to isolate variables .
  • Controlled replication : Reproduce cited experiments while strictly adhering to original protocols, then introduce incremental modifications to test hypotheses .
  • Error source analysis : Quantify instrumental uncertainties (e.g., calorimetry calibration drift) and batch-to-batch reagent variability .
  • Collaborative verification : Share samples with independent labs for blinded validation .

Q. What computational strategies optimize this compound’s reactivity predictions in non-ideal environments?

Combine multi-scale modeling techniques:

  • Quantum mechanics (QM) : Use DFT calculations to map electron density distributions and reaction pathways under varying pH or solvent conditions .
  • Molecular dynamics (MD) : Simulate solute-solvent interactions to predict aggregation behavior or degradation kinetics .
  • Validation framework : Compare computational results with empirical data (e.g., kinetic isotope effects) and refine models iteratively .

Q. Which statistical methods are robust for analyzing this compound’s dose-response relationships in toxicology studies?

Prioritize non-parametric and multivariate approaches:

  • Dose-response modeling : Fit data to Hill or Log-Logistic equations using nonlinear regression, reporting IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test or Mahalanobis distance to identify anomalous datapoints .
  • Confounding factors : Control for covariates (e.g., cell line variability, assay plate effects) via ANCOVA or mixed-effects models .
  • Reproducibility : Pre-register analysis protocols on platforms like OSF to mitigate bias .

Methodological Best Practices

  • Ethical compliance : Disclose funding sources, conflicts of interest, and ethical approvals (e.g., IACUC for in vivo studies) .
  • Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Peer review : Submit to journals mandating rigorous reproducibility checks (e.g., Reviews in Analytical Chemistry) .

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Reactant of Route 1
Reactant of Route 1
NDICHex
Reactant of Route 2
Reactant of Route 2
NDICHex

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.